An In-depth Technical Guide to 4-Bromo-2,3,5-trimethylphenol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Bromo-2,3,5-trimethylphenol for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Bromo-2,3,5-trimethylphenol (CAS Number: 156483-07-7), a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and prospective applications, all grounded in established scientific principles.
Introduction and Strategic Importance
4-Bromo-2,3,5-trimethylphenol is a substituted phenolic compound characterized by a bromine atom and three methyl groups on the aromatic ring. The presence of these functionalities imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be readily derivatized, the bromine atom serves as a handle for cross-coupling reactions, and the methyl groups influence the molecule's lipophilicity and metabolic stability.
Bromophenols, as a class, are prevalent in marine natural products and have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects[1][2][3][4]. The incorporation of a bromine atom into a molecular scaffold can significantly enhance its biological activity, a strategy increasingly employed in drug design[5]. This guide will explore the synthesis and properties of 4-Bromo-2,3,5-trimethylphenol, providing a foundation for its potential exploitation in drug discovery programs.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 4-Bromo-2,3,5-trimethylphenol.
| Property | Value | Source |
| CAS Number | 156483-07-7 | [6][7] |
| Molecular Formula | C₉H₁₁BrO | [6][7] |
| Molecular Weight | 215.09 g/mol | [6] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | 59-61 °C (for the related 4-bromo-3-methylphenol) | [8] |
| Boiling Point | 142-145 °C (for the related 4-bromo-3-methylphenol) | [8] |
| Computed LogP | 3.08 | [6] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 0 | [6] |
Synthesis of 4-Bromo-2,3,5-trimethylphenol: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of 4-Bromo-2,3,5-trimethylphenol.
Rationale for Experimental Choices
The hydroxyl and methyl groups of 2,3,5-trimethylphenol are activating, ortho-para directing groups. The para position to the hydroxyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack by bromine. Therefore, a direct bromination reaction is expected to yield the desired product with high regioselectivity. The choice of solvent and temperature is crucial to control the reaction rate and minimize the formation of poly-brominated byproducts.
Detailed Experimental Protocol
Materials:
-
2,3,5-Trimethylphenol
-
Liquid Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trimethylphenol (1.0 eq) in dichloromethane or acetic acid. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 - 1.1 eq) in the same solvent to the cooled reaction mixture via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or by column chromatography on silica gel.
-
Caption: Step-by-step workflow for the proposed synthesis.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 4-Bromo-2,3,5-trimethylphenol, this section provides a detailed prediction of its key spectroscopic features based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The following signals are predicted:
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Aromatic Proton: A singlet for the single aromatic proton at C6. Its chemical shift is expected to be in the range of 6.5-7.0 ppm.
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Methyl Protons: Three distinct singlets for the three methyl groups at C2, C3, and C5. The chemical shifts are predicted to be in the range of 2.0-2.5 ppm.
-
Hydroxyl Proton: A broad singlet for the phenolic hydroxyl proton. Its chemical shift will be concentration and solvent-dependent, typically appearing between 4.5 and 6.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The predicted chemical shifts are as follows:
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C-OH (C1): ~150-155 ppm
-
C-Br (C4): ~115-120 ppm
-
Methyl-substituted carbons (C2, C3, C5): ~125-135 ppm
-
Aromatic CH (C6): ~115-125 ppm
-
Methyl carbons: ~15-25 ppm
A predicted ¹³C NMR spectrum for a related compound, 4-bromo-5-methyl-2-(4,5,5-trimethylcyclopent-1-en-1-yl)phenol, is available, which can provide some comparative insights[6].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹[9].
-
C-H stretch (aromatic): A weak to medium absorption band around 3000-3100 cm⁻¹[10].
-
C-H stretch (aliphatic): Medium to strong absorption bands in the region of 2850-3000 cm⁻¹[10].
-
C=C stretch (aromatic): Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O stretch: A strong absorption band in the region of 1200-1260 cm⁻¹.
-
C-Br stretch: A medium to strong absorption band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br)[11][12]. Common fragmentation pathways for phenols include the loss of a methyl group (M-15) and the loss of a CO group (M-28)[11].
Potential Applications in Drug Development
While no specific drug candidate has been publicly reported to be derived from 4-Bromo-2,3,5-trimethylphenol, its structural features suggest several promising avenues for its application in medicinal chemistry.
As a Scaffold for Biologically Active Molecules
The 4-Bromo-2,3,5-trimethylphenol scaffold can be readily modified to generate libraries of compounds for screening against various biological targets. The bromine atom is particularly useful for introducing further diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.
Development of Antioxidant and Anti-inflammatory Agents
Phenolic compounds are well-known for their antioxidant properties. The electron-donating methyl groups on the ring of 4-Bromo-2,3,5-trimethylphenol may enhance its radical scavenging activity. Derivatives of this compound could be explored for their potential to mitigate oxidative stress, a key factor in many inflammatory and neurodegenerative diseases. Studies on other bromophenols have demonstrated their potential as antioxidant and anti-inflammatory agents[1][2].
Synthesis of Novel Anticancer Agents
Numerous bromophenol derivatives have exhibited significant anticancer activity[2][3][4]. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This suggests that 4-Bromo-2,3,5-trimethylphenol could serve as a starting point for the design of novel enzyme inhibitors or receptor antagonists with potential applications in oncology.
Sources
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. chemscene.com [chemscene.com]
- 7. appchemical.com [appchemical.com]
- 8. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]



